molecular formula C12H14F3NO B13179489 3-(Propan-2-yl)-5-(trifluoromethoxy)-2,3-dihydro-1H-indole

3-(Propan-2-yl)-5-(trifluoromethoxy)-2,3-dihydro-1H-indole

Cat. No.: B13179489
M. Wt: 245.24 g/mol
InChI Key: QWRMDKFLRXZTQH-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a trifluoromethoxy group and an isopropyl group attached to the indole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-5-(trifluoromethoxy)-2,3-dihydro-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, isopropyl bromide, and trifluoromethoxybenzene.

    Formation of Intermediate: The indole is first reacted with isopropyl bromide in the presence of a base such as potassium carbonate to form 3-(Propan-2-yl)indole.

    Introduction of Trifluoromethoxy Group: The intermediate is then subjected to a reaction with trifluoromethoxybenzene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to introduce the trifluoromethoxy group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-5-(trifluoromethoxy)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various electrophiles and nucleophiles under suitable conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Propan-2-yl)-5-(trifluoromethoxy)-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-5-(trifluoromethoxy)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and isopropyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Propan-2-yl)-5-methoxy-2,3-dihydro-1H-indole
  • 3-(Propan-2-yl)-5-chloro-2,3-dihydro-1H-indole
  • 3-(Propan-2-yl)-5-fluoro-2,3-dihydro-1H-indole

Uniqueness

Compared to similar compounds, 3-(Propan-2-yl)-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

3-propan-2-yl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H14F3NO/c1-7(2)10-6-16-11-4-3-8(5-9(10)11)17-12(13,14)15/h3-5,7,10,16H,6H2,1-2H3

InChI Key

QWRMDKFLRXZTQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNC2=C1C=C(C=C2)OC(F)(F)F

Origin of Product

United States

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